REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:5](=[O:16])[CH2:6][CH2:7][CH2:8][C:9]=2[C:10]=1[C:11]([O:13]CC)=[O:12].Cl>[Li+].[OH-]>[CH3:1][C:2]1[NH:3][C:4]2[C:5](=[O:16])[CH2:6][CH2:7][CH2:8][C:9]=2[C:10]=1[C:11]([OH:13])=[O:12] |f:2.3|
|
Name
|
ethyl 2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=2C(CCCC2C1C(=O)OCC)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[Li+].[OH-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The gray solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum condition
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=2C(CCCC2C1C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |